molecular formula C8H3BrF3NO B13431957 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile

Cat. No.: B13431957
M. Wt: 266.01 g/mol
InChI Key: VQVOQPWKNBMMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile typically involves the bromination of 2-hydroxy-6-(trifluoromethyl)benzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 3-bromo-2-oxo-6-(trifluoromethyl)benzonitrile.

    Reduction: Formation of 3-bromo-2-hydroxy-6-(trifluoromethyl)benzylamine.

Scientific Research Applications

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 4-Bromo-2-(trifluoromethyl)benzonitrile

Uniqueness

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

3-bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-2,14H

InChI Key

VQVOQPWKNBMMGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.